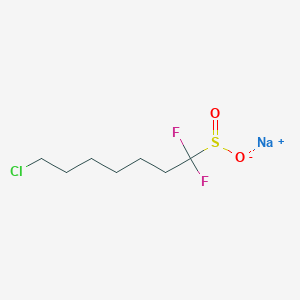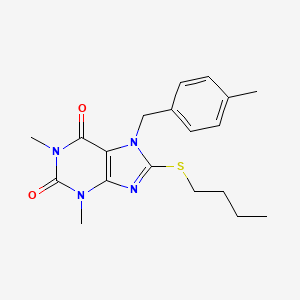![molecular formula C14H14O3 B12053740 2-[6-(trideuterio(113C)methoxy)naphthalen-2-yl]propanoic acid](/img/structure/B12053740.png)
2-[6-(trideuterio(113C)methoxy)naphthalen-2-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[6-(trideuterio(113C)methoxy)naphthalen-2-yl]propanoic acid is a derivative of 2-(6-methoxynaphthalen-2-yl)propanoic acid, commonly known as naproxen. Naproxen is a nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. The compound is a modified version with specific isotopic labeling, which can be useful in various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(trideuterio(113C)methoxy)naphthalen-2-yl]propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-naphthol.
Methoxylation: 2-naphthol is methoxylated to form 2-methoxynaphthalene.
Isotopic Labeling: The methoxy group is then isotopically labeled with trideuterium and carbon-13.
Friedel-Crafts Acylation: The labeled 2-methoxynaphthalene undergoes Friedel-Crafts acylation with propanoic acid to form the final product.
Industrial Production Methods
Industrial production of this compound would follow similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography would be essential.
Análisis De Reacciones Químicas
Types of Reactions
2-[6-(trideuterio(113C)methoxy)naphthalen-2-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-[6-(trideuterio(113C)methoxy)naphthalen-2-yl]propanoic acid has several scientific research applications:
Chemistry: Used as a tracer in isotopic labeling studies to understand reaction mechanisms and pathways.
Biology: Helps in studying metabolic pathways and enzyme interactions due to its isotopic labels.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug metabolism studies.
Industry: Utilized in the development of new materials and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 2-[6-(trideuterio(113C)methoxy)naphthalen-2-yl]propanoic acid is similar to that of naproxen. It inhibits the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting these enzymes, the compound reduces inflammation and pain.
Comparación Con Compuestos Similares
Similar Compounds
Naproxen: The parent compound, widely used as an NSAID.
Ibuprofen: Another NSAID with similar analgesic and anti-inflammatory properties.
Ketoprofen: An NSAID with a similar mechanism of action.
Uniqueness
The uniqueness of 2-[6-(trideuterio(113C)methoxy)naphthalen-2-yl]propanoic acid lies in its isotopic labeling. This modification allows for detailed studies in various scientific fields, providing insights that are not possible with the non-labeled counterparts.
Propiedades
Fórmula molecular |
C14H14O3 |
|---|---|
Peso molecular |
234.27 g/mol |
Nombre IUPAC |
2-[6-(trideuterio(113C)methoxy)naphthalen-2-yl]propanoic acid |
InChI |
InChI=1S/C14H14O3/c1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10/h3-9H,1-2H3,(H,15,16)/i2+1D3 |
Clave InChI |
CMWTZPSULFXXJA-JVXUGDAPSA-N |
SMILES isomérico |
[2H][13C]([2H])([2H])OC1=CC2=C(C=C1)C=C(C=C2)C(C)C(=O)O |
SMILES canónico |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4,6-Dimethylpyrimidin-2-yl)amino]phenol](/img/structure/B12053675.png)
![methyl 4-({[(4-amino-5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B12053679.png)

![4-hydroxy-N-(3-methoxyphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12053691.png)
![2-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one](/img/structure/B12053692.png)





![2-[5-(4-fluorophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]-1-(4-methoxyphenyl)ethanone](/img/structure/B12053723.png)


